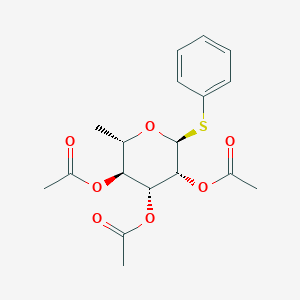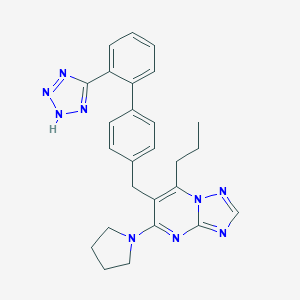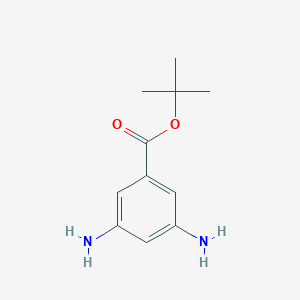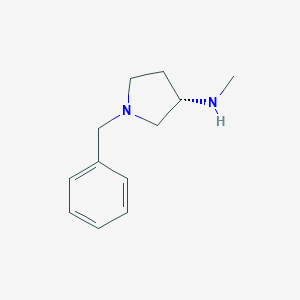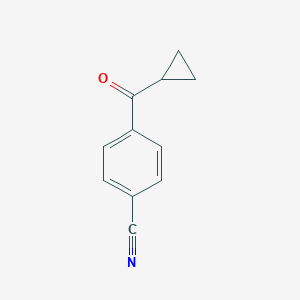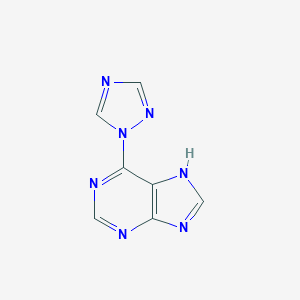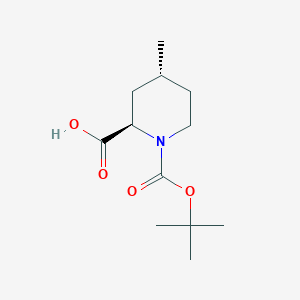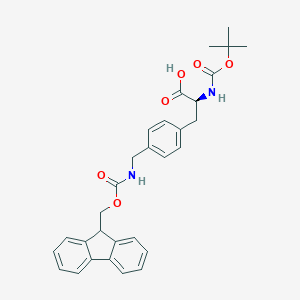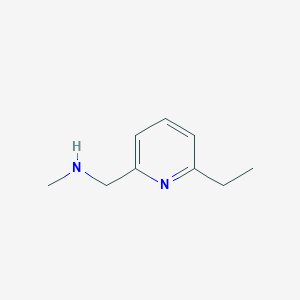
1-(6-ethylpyridin-2-yl)-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-ethylpyridin-2-yl)-N-methylmethanamine, also known as EPMM, is a compound that has gained attention in scientific research due to its potential therapeutic applications. EPMM is a member of the class of compounds known as monoamine oxidase inhibitors (MAOIs), which are used to treat a variety of neurological and psychiatric disorders.
Wirkmechanismus
The mechanism of action of 1-(6-ethylpyridin-2-yl)-N-methylmethanamine is related to its ability to inhibit the activity of monoamine oxidase (MAO), an enzyme that is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting the activity of MAO, 1-(6-ethylpyridin-2-yl)-N-methylmethanamine can increase the levels of these neurotransmitters in the brain, which can alleviate symptoms of depression and other mood disorders.
Biochemische Und Physiologische Effekte
1-(6-ethylpyridin-2-yl)-N-methylmethanamine has been shown to have a number of biochemical and physiological effects. One study found that 1-(6-ethylpyridin-2-yl)-N-methylmethanamine increased the levels of serotonin, dopamine, and norepinephrine in the brains of rats, which suggests that it may have antidepressant properties. Another study found that 1-(6-ethylpyridin-2-yl)-N-methylmethanamine was able to reduce the symptoms of Parkinson's disease in mice by increasing the levels of dopamine in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(6-ethylpyridin-2-yl)-N-methylmethanamine in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation of using 1-(6-ethylpyridin-2-yl)-N-methylmethanamine is that it is a potent MAOI, which means that it can have significant physiological effects. This can make it difficult to interpret the results of experiments that use 1-(6-ethylpyridin-2-yl)-N-methylmethanamine.
Zukünftige Richtungen
There are a number of future directions for research on 1-(6-ethylpyridin-2-yl)-N-methylmethanamine. One area of research could focus on the development of new MAOIs that are less potent and have fewer side effects than 1-(6-ethylpyridin-2-yl)-N-methylmethanamine. Another area of research could focus on the use of 1-(6-ethylpyridin-2-yl)-N-methylmethanamine in combination with other drugs to treat neurological and psychiatric disorders. Finally, future research could focus on the use of 1-(6-ethylpyridin-2-yl)-N-methylmethanamine in the treatment of other diseases that are related to the breakdown of neurotransmitters, such as Alzheimer's disease.
Synthesemethoden
The synthesis of 1-(6-ethylpyridin-2-yl)-N-methylmethanamine involves the reaction of pyridine-2-carboxaldehyde with ethylamine in the presence of sodium borohydride. This reaction produces 6-ethylpyridine-2-carboxaldehyde, which is then reacted with methylamine in the presence of sodium cyanoborohydride to produce 1-(6-ethylpyridin-2-yl)-N-methylmethanamine. The synthesis of 1-(6-ethylpyridin-2-yl)-N-methylmethanamine is a multi-step process that requires careful attention to detail and a high degree of chemical expertise.
Wissenschaftliche Forschungsanwendungen
1-(6-ethylpyridin-2-yl)-N-methylmethanamine has been the subject of extensive scientific research due to its potential therapeutic applications. One area of research has focused on the use of 1-(6-ethylpyridin-2-yl)-N-methylmethanamine as a treatment for depression and other mood disorders. MAOIs such as 1-(6-ethylpyridin-2-yl)-N-methylmethanamine have been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, which can alleviate symptoms of depression.
Another area of research has focused on the use of 1-(6-ethylpyridin-2-yl)-N-methylmethanamine as a treatment for Parkinson's disease. Parkinson's disease is a neurological disorder that is characterized by the degeneration of dopaminergic neurons in the brain. MAOIs such as 1-(6-ethylpyridin-2-yl)-N-methylmethanamine can help to prevent the breakdown of dopamine, which can help to alleviate the symptoms of Parkinson's disease.
Eigenschaften
CAS-Nummer |
162739-97-1 |
|---|---|
Produktname |
1-(6-ethylpyridin-2-yl)-N-methylmethanamine |
Molekularformel |
C9H14N2 |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
1-(6-ethylpyridin-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C9H14N2/c1-3-8-5-4-6-9(11-8)7-10-2/h4-6,10H,3,7H2,1-2H3 |
InChI-Schlüssel |
JXHKYSXZMKYTLT-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=CC=C1)CNC |
Kanonische SMILES |
CCC1=NC(=CC=C1)CNC |
Synonyme |
2-Pyridinemethanamine,6-ethyl-N-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Cyclopenta[c]pyridine,octahydro-4,7-dimethyl-,[4R-(4-alpha-,4a-alpha-,7-alpha-,7a-alpha-)]-(9CI)](/img/structure/B66747.png)
![3-Isopropylfuro[3,2-c]pyridine](/img/structure/B66753.png)

